molecular formula C28H43N5O8 B13127109 H-Leu-Ala-xiHyp-nTyr-Ile-OH

H-Leu-Ala-xiHyp-nTyr-Ile-OH

Cat. No.: B13127109
M. Wt: 577.7 g/mol
InChI Key: ICBGMAZKTBDKFD-ASCGZDEHSA-N
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Description

H-Leu-Ala-xiHyp-nTyr-Ile-OH is a synthetic pentapeptide containing non-standard amino acid residues. While direct experimental data for this compound are absent in the provided evidence, its structure can be inferred from its systematic name:

  • Leucine (Leu): A hydrophobic branched-chain amino acid.
  • Alanine (Ala): A small aliphatic residue.
  • xiHyp: Likely a modified hydroxyproline variant (e.g., isomeric or functionalized proline derivative).
  • nTyr: Presumably nitrotyrosine, a post-translational modification associated with oxidative stress signaling .
  • Isoleucine (Ile): Another branched-chain hydrophobic residue.

However, the absence of explicit data in the evidence limits further mechanistic insights.

Properties

Molecular Formula

C28H43N5O8

Molecular Weight

577.7 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C28H43N5O8/c1-6-15(4)22(28(40)41)31-26(38)23(17-7-9-18(34)10-8-17)32-25(37)21-12-19(35)13-33(21)27(39)16(5)30-24(36)20(29)11-14(2)3/h7-10,14-16,19-23,34-35H,6,11-13,29H2,1-5H3,(H,30,36)(H,31,38)(H,32,37)(H,40,41)/t15-,16-,19?,20-,21-,22-,23-/m0/s1

InChI Key

ICBGMAZKTBDKFD-ASCGZDEHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C1=CC=C(C=C1)O)NC(=O)[C@@H]2CC(CN2C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C1=CC=C(C=C1)O)NC(=O)C2CC(CN2C(=O)C(C)NC(=O)C(CC(C)C)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-Ala-xiHyp-nTyr-Ile-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of the next amino acid: The next amino acid, with its protecting group, is coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product.

Chemical Reactions Analysis

Types of Reactions

H-Leu-Ala-xiHyp-nTyr-Ile-OH can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tyrosine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common.

    Substitution: Various amino acid derivatives can be used under standard peptide synthesis conditions.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine.

Scientific Research Applications

H-Leu-Ala-xiHyp-nTyr-Ile-OH has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modifications.

    Biology: Investigated for its potential biological activities, such as antioxidant properties.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of H-Leu-Ala-xiHyp-nTyr-Ile-OH involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various biological pathways. For example, it may exhibit antioxidant activity by scavenging free radicals or inhibiting oxidative enzymes.

Comparison with Similar Compounds

(1) Residue Modifications

  • This compound : Unique modifications (xiHyp, nTyr) may enhance oxidative stability or binding specificity compared to unmodified peptides like H-Leu-Ala-OH . Nitrotyrosine (nTyr) is associated with inflammatory signaling, absent in standard Tyr-containing peptides like H-Ala-Ala-Ala-Tyr-OH .
  • H-LEU-MET-TYR-PRO-THR-TYR-LEU-LYS-OH : Contains methionine (sulfur-containing) and proline (rigid structure), contrasting with the linearity of this compound .

(2) Molecular Weight and Complexity

  • H-Ala-Ala-Tyr-Ala-Ala-OH (MW 465.50) shares a similar chain length but lacks non-standard residues, highlighting the functional novelty of xiHyp/nTyr incorporation .

(3) Functional Implications

  • H-Trp-Leu-OH : The indole group in Trp may enable π-stacking interactions, absent in the aliphatic-rich this compound .
  • H-Lys-Thr-Tyr-OH : Lysine’s positive charge could enhance solubility, whereas nTyr in the target peptide may introduce redox-sensitive properties .

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